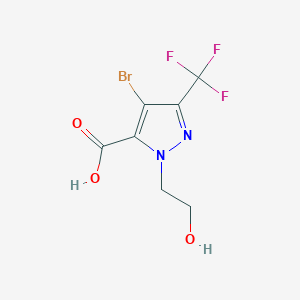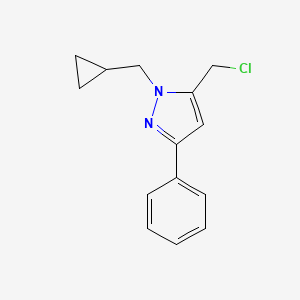![molecular formula C9H13ClN2S B1479713 3-(Clorometil)-2-etil-2,4,6,7-tetrahidrotiopirano[4,3-c]pirazol CAS No. 2090371-16-5](/img/structure/B1479713.png)
3-(Clorometil)-2-etil-2,4,6,7-tetrahidrotiopirano[4,3-c]pirazol
Descripción general
Descripción
Synthesis Analysis
The synthesis pathway for 3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole involves the reaction of 2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole with chloromethyl chloride in the presence of a base. The reaction mixture is heated to reflux for several hours, cooled, and the product is extracted with a suitable solvent. The product is then purified by column chromatography or recrystallization.Molecular Structure Analysis
The molecular formula of 3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is C8H11ClN2O. The InChI Key is CJBDAZLPCZGVDU-UHFFFAOYSA-N. The Canonical SMILES representation is CN1C(=C2COCCC2=N1)CCl.Aplicaciones Científicas De Investigación
Síntesis Verde de Pirazoles
Las moléculas que contienen pirazol, como “3-(Clorometil)-2-etil-2,4,6,7-tetrahidrotiopirano[4,3-c]pirazol”, han sido el objetivo de los químicos debido a sus aplicaciones multifacéticas . Se sintetizan utilizando protocolos verdes como procedimientos sonoquímicos, tecnologías de microondas, condiciones sin disolventes, disolventes verdes, catálisis heterogénea, particularmente nanocatalizadores, y líquidos iónicos .
Inhibidores de CDK2 para el tratamiento del cáncer
Compuestos que presentan los andamios privilegiados de pirazolo [3,4-d]pirimidina y pirazolo [4,3-e] [1,2,4]triazolo [1,5-c]pirimidina, similares a “this compound”, se han diseñado y sintetizado como nuevos compuestos dirigidos a CDK2 . La inhibición de CDK2 es un objetivo atractivo para el tratamiento del cáncer que se dirige a las células tumorales de forma selectiva .
Actividad antiproliferativa contra líneas celulares de cáncer
Estos compuestos han mostrado actividades citotóxicas superiores contra MCF-7 y HCT-116 con un rango de IC 50 (45–97 nM) y (6–99 nM), respectivamente, y una actividad moderada contra HepG-2 con un rango de IC 50 de (48–90 nM) en comparación con sorafenib .
Desarrollo de fármacos
Las pirazolo-pirimidinas y los compuestos heterocíclicos relacionados tienen una amplia gama de aplicaciones en medicina y agricultura . Su capacidad para imitar las características estructurales de las purinas biogénicas las convierte en candidatos prometedores para el desarrollo de fármacos .
Direcciones Futuras
One potential direction is to use 3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole to study the effects of various drugs on the body. Additionally, the integration of green methodologies in the synthesis of pyrano[2,3-c]pyrazole derivatives, such as the application of energy-efficient techniques like microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, and solvent selection with a focus on water as a renewable and non-toxic medium, represents a promising future direction .
Mecanismo De Acción
Target of Action
It is known that pyrazole derivatives, which this compound is a part of, have been used as fungicides . These fungicides, known as Succinate Dehydrogenase Inhibitors (SDHIs), act on the succinate dehydrogenase, an important membrane complex in the tricarboxylic acid cycle .
Mode of Action
Sdhis, including some pyrazole derivatives, interfere with the tricarboxylic acid cycle by occupying the site of action at succinate dehydrogenase, leading to the death of the pathogen .
Biochemical Pathways
As an sdhi, it is likely to affect the tricarboxylic acid cycle, which provides energy for the growth of pathogenic bacteria .
Pharmacokinetics
It is known that pyrazole-containing drugs may exert better pharmacokinetics and pharmacological effects compared with drugs containing similar heterocyclic rings .
Result of Action
As an sdhi, it is likely to lead to the death of the pathogen by interfering with the tricarboxylic acid cycle .
Propiedades
IUPAC Name |
3-(chloromethyl)-2-ethyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2S/c1-2-12-9(5-10)7-6-13-4-3-8(7)11-12/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHITYREVDPOMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2CSCCC2=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![Methyl 2-isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1479653.png)
